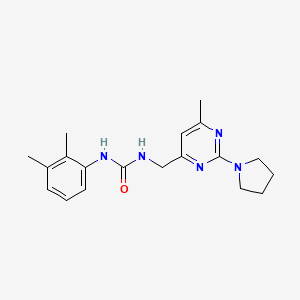
1-(2,3-Dimethylphenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,3-Dimethylphenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C19H25N5O and its molecular weight is 339.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2,3-Dimethylphenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is C19H24N4O with a molecular weight of 340.4 g/mol. The compound features a urea linkage that is crucial for its biological activity, particularly in modulating enzyme interactions and receptor binding.
Research indicates that compounds with similar structural features often exhibit multiple mechanisms of action:
1. Anticancer Activity:
Studies have shown that compounds containing urea linkages can induce apoptosis in cancer cells. For instance, related piperidine derivatives have demonstrated cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin . The three-dimensional structure of these compounds enhances their interaction with protein binding sites, which is essential for their anticancer properties.
2. Neuropharmacological Effects:
The pyrimidine moiety in the compound suggests potential neuropharmacological applications. Compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease . This inhibition is crucial for increasing acetylcholine levels in the brain, thereby enhancing cognitive function.
Biological Activity Data
A summary of biological activity findings related to this compound is presented below:
Case Studies
Several studies have explored the biological activity of related compounds:
Case Study 1: Piperidine Derivatives
A recent study investigated piperidine derivatives for their anticancer properties. The results indicated that modifications to the piperidine ring significantly affected cytotoxicity and apoptosis induction in cancer models. The introduction of bulky groups improved the interaction with target proteins .
Case Study 2: Alzheimer’s Disease Models
Research has shown that pyrimidine-containing compounds can effectively inhibit cholinesterases, leading to improved cognitive outcomes in animal models of Alzheimer's disease. The dual inhibition of AChE and BuChE was particularly effective in enhancing memory retention .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity:
- Urea Linkage: Essential for binding to target proteins.
- Pyrimidine Ring: Contributes to neuropharmacological effects.
- Dimethylphenyl Group: Enhances lipophilicity and cellular uptake.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-13-7-6-8-17(15(13)3)23-19(25)20-12-16-11-14(2)21-18(22-16)24-9-4-5-10-24/h6-8,11H,4-5,9-10,12H2,1-3H3,(H2,20,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJVJKBHDVVKHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NCC2=NC(=NC(=C2)C)N3CCCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














